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Compound of Interest

Compound Name: Amphotericin b

Cat. No.: B1667258

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of
Amphotericin B (AmB) concentration using various bioassay methods. The included
methodologies are suitable for applications in pharmaceutical quality control, pharmacokinetic
studies, and research settings.

Chromatographic Method: High-Performance Liquid
Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for
the precise quantification of Amphotericin B in various matrices, including bulk drug
substances, pharmaceutical formulations, and biological samples.[1]
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HPLC Method

HPLC Method

HPLC Method

HPLC Method

Parameter
1 2 3 4
) Spheri-5, cyano XBridgeTM C18
XBridge C18 Luna C18 (250 x
Column (30x4.6 mm, 5 (150 x 4.6 mm,
(150 x 4.6 mm) 4.6 mm, 5 )
pm) 3.5 um)
Acetonitrile:
) Acetonitrile: 0.73% Acetic
0.73% Acetic ) Tetrahydrofuran: )
) ) o Sodium Acetate ) Acid —
Mobile Phase Acid: Acetonitrile o-phosphoric o
Buffer (pH 4) ) Acetonitrile
(60:40 v/iv) acid (60:30:10
(72:28 viv) (60:40, viv)
vIVIv)
Flow Rate 1.0 ml/min 1.2 ml/min 1.0 ml/min 1.0 ml/min
Detection (UV) Not Specified 408 nm 287 nm 408 nm
Retention Time Not Specified 5.9 min 7.722 min <3 min
50-1000 ng/mL
] ] 0.05-2.0 pg/ml . ]
Linearity Range ) 0.039-40 pg/ml Not Specified (in human
(in serum)
plasma)

Reference

[2]

[3]

Experimental Protocol: HPLC-UV Detection

This protocol is a general guideline based on common practices.[2] Optimization may be

required for specific applications.

1. Materials and Reagents:

» Amphotericin B Reference Standard

e HPLC grade Acetonitrile, Methanol, Tetrahydrofuran

e O-phosphoric acid, Acetic acid, Sodium acetate

e HPLC grade water

o Volumetric flasks, pipettes, and syringes
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0.2 pum or 0.45 pm syringe filters

. Equipment:

HPLC system with a UV-Vis detector
C18 reverse-phase column (e.g., Luna C18, 250 x 4.6 mm; 5L)
Sonicator

Analytical balance

. Preparation of Mobile Phase (Example: Acetonitrile: THF:0-phosphoric acid):

Carefully mix 600 mL of acetonitrile, 300 mL of tetrahydrofuran, and 100 mL of o-phosphoric
acid.

Adjust the pH to 6.0 using Triethylamine if necessary.[2]

Degas the mobile phase by sonication for at least 30 minutes before use.[4]

. Preparation of Standard Stock Solution (1 mg/mL):

Accurately weigh approximately 100 mg of Amphotericin B Reference Standard.
Transfer to a 100 mL volumetric flask.
Add about 50 mL of methanol and sonicate for 5 minutes to dissolve.[2]

Make up the volume to 100 mL with the mobile phase.[2]

. Preparation of Working Standard Solutions:

Dilute the stock solution with the mobile phase to prepare a series of working standard
solutions of known concentrations (e.g., within the linear range of 0.039 to 40 ug/ml).

Filter all working standard solutions through a 0.2 um syringe filter before injection.[2]

. Preparation of Sample Solution:
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e For bulk drug, prepare a solution of approximately 20 pg/mL in the mobile phase following a
similar procedure to the standard preparation.[2]

» For biological samples, a validated extraction method, such as protein precipitation with
methanol, is required.[3]

7. Chromatographic Conditions:

e Column: Luna C18 (250 x 4.6 mm; 5u)[2]

e Flow Rate: 1.0 mL/min[2]

e Injection Volume: 20 pL[2]

» Detector Wavelength: 287 nm[2]

e Column Temperature: Ambient

8. Analysis:

« Inject the standard solutions to generate a calibration curve.
e Inject the sample solution.

o Determine the concentration of Amphotericin B in the sample by interpolating its peak area
from the calibration curve.

Workflow Diagram
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HPLC Analysis Workflow

Spectrophotometric Method

UV-Vis spectrophotometry offers a simple and cost-effective method for the determination of

Amphotericin B in bulk and pharmaceutical formulations.[5]

: o :

Sample in Sample

Spectrophotometri  Spectrophotometri  Spectrophotometri
Parameter
¢ Method 1 ¢ Method 2 ¢ Method 3
Dimethyl sulfoxide Methanol and
Solvent (DMSO) and Water Ethanol Phosphate Buffer (pH
(1:1) 7.5) (1:1)
Wavelength (Amax) 415 nm 408 nm 384.8 nm
Linearity Range 2-20 pg/ml 0.312-5 pg/mi 5-50 pg/ml
LOD 0.0570 pg/ml 0.391 pg/mi 9.468 pg/ml
LOQ 0.1574 pg/ml 1.187 pg/mi 28.69 pg/ml
% Recovery 99.69% 103.5% - 106.5% 98.37% - 98.41%

Reference

[5]

[6]

[7]
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Experimental Protocol: UV-Vis Spectrophotometry

This protocol is based on the use of DMSO and water as the solvent.[5]
1. Materials and Reagents:

 Amphotericin B Reference Standard

o Dimethyl sulfoxide (DMSO), analytical grade

« Distilled water

e Volumetric flasks, pipettes

2. Equipment:

o UV-Vis Spectrophotometer

e Analytical balance

3. Preparation of Solvent:

¢ Mix equal volumes of DMSO and distilled water (1:1 ratio).

4. Preparation of Standard Stock Solution | (1000 pg/mL):

o Accurately weigh 100 mg of Amphotericin B and transfer it to a 100 mL volumetric flask.
 Dissolve in a small amount of the 1:1 DMSO:water solvent.

e Make up the final volume to 100 mL with the same solvent.[5]

5. Preparation of Standard Stock Solution Il (100 pg/mL):

o Pipette 10 mL of Stock Solution | into a 100 mL volumetric flask.

¢ Dilute to the mark with the 1:1 DMSO:water solvent.[5]

6. Preparation of Calibration Standards:
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e Prepare a series of standard solutions with concentrations ranging from 2 to 20 pg/mL by
diluting Stock Solution Il with the solvent.[5]

7. Preparation of Sample Solution:

e Prepare a solution of the Amphotericin B formulation in the 1:1 DMSO:water solvent to
obtain a theoretical concentration within the calibration range.

8. Measurement:

o Set the spectrophotometer to scan from 200-800 nm to determine the Amax, which should be
approximately 415 nm.[5]

e Use the 1.1 DMSO:water solvent as a blank.

o Measure the absorbance of the standard solutions and the sample solution at 415 nm.
9. Analysis:

» Plot a calibration curve of absorbance versus concentration for the standard solutions.

o Determine the concentration of Amphotericin B in the sample solution from the calibration
curve.

Logical Relationship Diagram
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Principle of Spectrophotometric Analysis

Microbiological Bioassay: Agar Diffusion Method

Microbiological bioassays determine the potency of an antibiotic by measuring its inhibitory
effect on a susceptible microorganism. The agar diffusion method, or cylinder-plate method, is

a common approach.

Quantitative Data Summary
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Parameter Agar Diffusion Method 1

Agar Diffusion Method 2

Saccharomyces cerevisiae

Indicator Organism
ATCC 9763

Candida albicans

) Medium with 2% glucose and
Culture Medium
0.5 pg/ml methylene blue

Mueller Hinton Agar
supplemented with 2% glucose

and 0.5 pg/ml methylene blue

Standard Concentration Range 1.0 - 4.0 pg/mL (in buffer)

1.54-60.0 pg/ml

Incubation Temperature Not Specified

Not Specified

Diameter of the zone of
Measurement o
inhibition

Diameter of the zone of

inhibition

Reference

[8]1°]

Experimental Protocol: Cylinder-Plate Agar Diffusion

This protocol is a generalized procedure based on established pharmacopeial methods.

1. Materials and Reagents:

o Amphotericin B Reference Standard

e Susceptible test organism (e.g., Saccharomyces cerevisiae ATCC 9763)

e Culture medium (e.g., Mueller Hinton Agar with 2% glucose)

o Phosphate buffer solution (pH 10.5)

e Dimethyl sulfoxide (DMSO)

» Sterile Petri dishes, cylinders (e.g., stainless steel), and pipettes

2. Equipment:

e |ncubator
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Autoclave
Spectrophotometer
Calipers
. Preparation of Inoculum:
Grow the test organism on a suitable agar slant.
Harvest the microorganisms and suspend them in sterile saline.

Adjust the suspension to a specific turbidity using a spectrophotometer to ensure a
standardized cell concentration.

. Preparation of Agar Plates:
Prepare and sterilize the culture medium.
Cool the medium to 48-50°C and add the standardized inoculum.

Pour a defined volume of the seeded agar into sterile Petri dishes and allow it to solidify on a
level surface.

. Preparation of Standard Solutions:
Prepare a stock solution of Amphotericin B in DMSO (e.g., 1000 pg/mL).

Further dilute the stock solution with a suitable buffer (e.g., 0.2 mol/L phosphate buffer, pH
10.5) to obtain high and low concentration standard solutions (e.g., 10 pg/mL and 2.5

pg/mL).
. Preparation of Sample Solution:

Dissolve the sample containing Amphotericin B in DMSO and then dilute with the same
buffer to achieve a final concentration similar to the standard solutions.

. Assay Procedure:
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o Place sterile cylinders onto the surface of the seeded agar plates.

o Carefully fill the cylinders with the standard and sample solutions.

 Incubate the plates under specified conditions (e.g., 37°C for 24-48 hours).

8. Data Analysis:

» Measure the diameter of the zones of inhibition around each cylinder using calipers.

» Plot the logarithm of the concentration of the standard solutions against the zone diameters.

o Determine the concentration of Amphotericin B in the sample by comparing its zone of
inhibition to the standard curve.

Experimental Workflow Diagram

Prepare & Standardize .| Prepare Seeded

Inoculum "1 Agar Plates ¥

Apply Solutions Measure Zones Analyze Data &
to Cylinders Incubate Plates of Inhibition Determine Concentration

Prepare Standard
& Sample Solutions

Click to download full resolution via product page

Agar Diffusion Bioassay Workflow

Microbiological Bioassay: Broth Microdilution
Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory

concentration (MIC) of an antifungal agent.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b1667258?utm_src=pdf-body
https://www.benchchem.com/product/b1667258?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Broth Microdilution Broth Microdilution Broth Microdilution

Parameter

Method 1

Method 2

Method 3

Indicator Organism

Aspergillus and

Fusarium species

Candida species

Paecilomyces variotii

RPMI 1640 with 0.2%

Culture Medium RPMI 1640 Not Specified
glucose
AmB Concentration N
0.0078 - 4 pg/ml 0.03 - 16 pg/mL Not Specified
Range
Inoculum 0.9 x 10*t0 4.7 x 104 0.5x103-25x 103 N
) o Not Specified
Concentration conidia/ml cells/mL
_ 35°C for 24, 48, and Stored at -20°C until N
Incubation Not Specified
72 h use
_ Lowest concentration Lowest concentration N
Endpoint ) o ) o Not Specified
with no visible growth with no visible growth
Reference [10] [11] [12]

Experimental Protocol: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI) M27-A3.[11]

1. Materials and Reagents:

» Amphotericin B Reference Standard

e Susceptible test organism (e.g., Candida species)

o RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

o Sterile 96-well microtiter plates

e Dimethyl sulfoxide (DMSO)

o Sterile saline
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. Equipment:

Incubator (35°C)

Spectrophotometer or hemocytometer

Multichannel pipette

. Preparation of Antifungal Stock Solution:

Dissolve Amphotericin B in DMSO to create a high-concentration stock solution.

. Preparation of Microdilution Plates:

Dispense the culture medium into all wells of a 96-well plate.

Create a serial twofold dilution of Amphotericin B across the wells, typically ranging from 16
to 0.03 pg/mL.[11]

Plates can be prepared in bulk and stored at -70°C.[10]

. Preparation of Inoculum:

Grow the test organism on an agar plate.

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland
standard.

Dilute this suspension in the culture medium to achieve a final inoculum concentration of 0.5
x 108 to 2.5 x 103 cells/mL in the wells.[11]

. Inoculation and Incubation:

Inoculate the prepared microdilution plates with the fungal suspension.

Include a growth control well (no drug) and a sterility control well (no inoculum).

Incubate the plates at 35°C for 24 to 48 hours.
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7. Determination of MIC:
» Visually read the plates or use a microplate reader.

e The MIC is the lowest concentration of Amphotericin B that causes complete inhibition of

visible growth.

Signaling Pathway Analogy: Drug Action
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Mechanism of Amphotericin B Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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